N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-25(13-15-14-27-17-8-3-4-9-18(17)28-15)20(26)11-10-19-23-21(24-29-19)16-7-5-6-12-22-16/h3-9,12,15H,2,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKLJILLJNVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)C(=O)CCC3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of nitriles with hydrazine derivatives, followed by cyclization.
Coupling of the benzodioxin and oxadiazole moieties: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the pyridine ring: This can be done through a nucleophilic substitution reaction.
Final amidation step: The final step involves the formation of the amide bond using standard amidation conditions, such as the use of amine and acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzodioxin ring or the pyridine ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-thiadiazol-5-yl)propanamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
